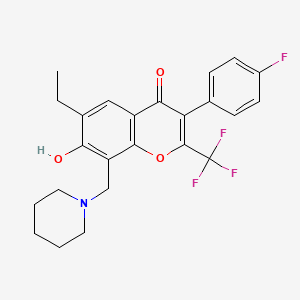
6-ethyl-3-(4-fluorophenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-ethyl-3-(4-fluorophenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C24H23F4NO3 and its molecular weight is 449.446. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 6-ethyl-3-(4-fluorophenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one , identified by its CAS number 228113-66-4, belongs to the class of chromenone derivatives. This compound has garnered attention due to its potential biological activities, particularly in the realms of anti-inflammatory and antimicrobial properties. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by several functional groups that contribute to its biological activity:
- Ethyl group at position 6
- Fluorophenyl moiety at position 3
- Hydroxy group at position 7
- Piperidinylmethyl group at position 8
- Trifluoromethyl group at position 2
This structural diversity is crucial for its interaction with biological targets.
Anti-inflammatory Activity
Research indicates that compounds with similar chromenone structures exhibit significant anti-inflammatory effects. For instance, studies have shown that derivatives can inhibit the expression of inflammatory markers such as IL-6 and CIG5 in cellular models. The compound's structural features suggest it may similarly modulate inflammatory pathways, potentially through inhibition of bromodomain-containing protein 4 (BRD4), a target implicated in various inflammatory disorders .
Antimicrobial Activity
The compound serves as an intermediate in synthesizing derivatives that exhibit notable antimicrobial properties. Its derivatives have been evaluated for their efficacy against a range of pathogens, demonstrating promising results in inhibiting bacterial growth. Notably, modifications to the core structure can enhance antimicrobial potency, as evidenced by studies focusing on Schiff bases and hydrazides derived from chromenone scaffolds.
Case Studies
-
In vitro Studies on Inflammatory Response
- A study evaluated the impact of similar chromenone derivatives on inflammatory gene expression using quantitative real-time PCR (qRT-PCR). The results indicated a significant reduction in IL-6 levels upon treatment with these compounds, suggesting potential therapeutic applications in managing inflammatory diseases .
-
Antimicrobial Efficacy
- A series of experiments assessed the antimicrobial activity of various derivatives synthesized from the core chromenone structure. Results showed that certain modifications led to enhanced activity against Gram-positive and Gram-negative bacteria, highlighting the importance of structural variations in developing effective antimicrobial agents.
Table 1: Biological Activities of Related Chromenone Derivatives
特性
IUPAC Name |
6-ethyl-3-(4-fluorophenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-2-(trifluoromethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F4NO3/c1-2-14-12-17-21(31)19(15-6-8-16(25)9-7-15)23(24(26,27)28)32-22(17)18(20(14)30)13-29-10-4-3-5-11-29/h6-9,12,30H,2-5,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSVIZFAYYJHSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=C1O)CN3CCCCC3)OC(=C(C2=O)C4=CC=C(C=C4)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23F4NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














